molecular formula C8H4Cl3NS B12816913 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole

4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole

Cat. No.: B12816913
M. Wt: 252.5 g/mol
InChI Key: NHEFWEJXFZYWDI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzothiazole ring substituted with chlorine atoms at positions 4 and 5, and a chloromethyl group at position 2. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method is the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, which are often used in pharmaceuticals and agrochemicals.

Scientific Research Applications

4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in developing new drugs, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-methylbenzo[d]thiazole
  • 4,5-Dichloro-2-(bromomethyl)benzo[d]thiazole
  • 4,5-Dichloro-2-(hydroxymethyl)benzo[d]thiazole

Uniqueness

4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group at position 2 allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC9H6Cl2N2S
Molecular Weight233.12 g/mol
IUPAC NameThis compound
CAS Number103-86-0

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Efficacy
A series of tests revealed that derivatives of benzothiazoles had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antifungal Activity

The antifungal properties of this compound have also been explored. A study reported that this compound exhibited antifungal activity against several plant pathogens, with IC50 values demonstrating its efficacy.

Table: Antifungal Activity Against Various Pathogens

PathogenIC50 (µg/mL)
Fusarium solani15.98
Alternaria solani32.78
Botrytis cinerea50.04

These results suggest that modifications in the molecular structure can enhance antifungal activity .

Anticancer Activity

Benzothiazole derivatives have been investigated for their potential anticancer effects. Studies have shown that compounds like this compound can selectively target cancer cells while minimizing damage to normal tissues.

Mechanism of Action
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole compounds. The introduction of halogen atoms (like chlorine) has been shown to enhance biological activity by increasing lipophilicity and altering electronic properties .

Notable Findings:

  • Compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines.
  • The presence of a chloromethyl group significantly improved antifungal activity against specific pathogens.

Properties

Molecular Formula

C8H4Cl3NS

Molecular Weight

252.5 g/mol

IUPAC Name

4,5-dichloro-2-(chloromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H4Cl3NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2

InChI Key

NHEFWEJXFZYWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)CCl)Cl)Cl

Origin of Product

United States

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